2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethylphenyl)aceta mide
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Overview
Description
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethylphenyl)acetamide is a complex organic compound featuring a triazole ring, a methoxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the triazole intermediate.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the nitro groups if present, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted triazole and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies. Its triazole ring is known for interacting with biological macromolecules.
Medicine
Medically, the compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethylphenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues, altering the activity of the target protein. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethylphenyl)acetamide
- 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethylphenyl)acetamide stands out due to its specific substitution pattern, which can influence its reactivity and binding affinity. The presence of the methoxy group at the 3-position of the phenyl ring and the ethyl group on the acetamide moiety can significantly affect its chemical and biological properties, making it a unique candidate for various applications.
Properties
Molecular Formula |
C19H21N5O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-3-13-7-4-5-10-16(13)21-17(25)12-27-19-23-22-18(24(19)20)14-8-6-9-15(11-14)26-2/h4-11H,3,12,20H2,1-2H3,(H,21,25) |
InChI Key |
VBUBFIUWDUYFQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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